molecular formula C6H5F2NO B165332 4-Amino-3,5-difluorophenol CAS No. 135086-76-9

4-Amino-3,5-difluorophenol

Cat. No.: B165332
CAS No.: 135086-76-9
M. Wt: 145.11 g/mol
InChI Key: YHQVBHFKCBFNEG-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Advanced Organic Chemistry

From a structural standpoint, 4-Amino-3,5-difluorophenol is a polysubstituted aromatic compound. It is classified as both a phenol (B47542), due to the hydroxyl (-OH) group attached to the benzene (B151609) ring, and an aniline (B41778), because of the amino (-NH2) group. cymitquimica.com The presence of two fluorine atoms at the 3 and 5 positions of the phenolic ring further defines its structure. cymitquimica.com

The systematic IUPAC name for this compound is This compound . sigmaaldrich.com It is also known by other names such as 2,6-Difluoro-4-hydroxyaniline. lookchem.com

Below is a table summarizing the key identifiers and properties of this compound:

PropertyValue
CAS Number 135086-76-9 alfa-chemistry.com
Molecular Formula C₆H₅F₂NO alfa-chemistry.com
Molecular Weight 145.11 g/mol alfa-chemistry.com
IUPAC Name This compound sigmaaldrich.com
InChI Key YHQVBHFKCBFNEG-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES C1=C(C=C(C(=C1F)N)F)O uni.lu
Melting Point 147-150 °C lookchem.com
Boiling Point 250 °C at 760 mmHg lookchem.com
Density 1.472 g/cm³ lookchem.com

This table is interactive. You can sort and filter the data by clicking on the headers.

Significance of Fluorine Substitution in Phenolic and Aniline Derivatives in Contemporary Chemical Science

The introduction of fluorine atoms into organic molecules, such as phenols and anilines, has become a widespread strategy in medicinal chemistry and materials science. nih.govtandfonline.comcapes.gov.br Fluorine, being the most electronegative element, imparts unique properties to the parent molecule. tandfonline.comacs.org

Key effects of fluorine substitution include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the compound's stability in biological systems. bohrium.com

Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein. tandfonline.comcapes.gov.br This is often attributed to the favorable interactions that fluorine can form within the protein's binding pocket. bohrium.com

Conformational Control: A fluorine substituent can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for its biological activity. bohrium.com

The strategic placement of fluorine atoms, as seen in this compound, is a deliberate design element to modulate these properties for specific applications.

Overview of Research Trajectories and Academic Relevance for this compound

Research involving this compound and related fluorinated compounds is an active area of investigation. The synthesis of such molecules is a key focus, with various methods being developed and optimized. For instance, one patented method describes the preparation of halogenated 4-aminophenols, including the difluoro- derivative, through a multi-step process involving diazotization and subsequent reduction. google.com

The primary academic and industrial interest in this compound lies in its potential as a precursor for more complex and valuable molecules. cymitquimica.com For example, derivatives of this compound have been synthesized and evaluated in the context of gene-directed enzyme prodrug therapy (GDEPT), a strategy for cancer treatment. acs.org In one study, nitrogen mustard compounds derived from 2,6-difluoro-4-hydroxyaniline (a synonym for this compound) were synthesized and tested for their cytotoxic effects. acs.org

The broader field of fluorinated anilines and phenols continues to expand, with ongoing research into new synthetic methods and applications. alfa-chemistry.com The development of efficient synthetic routes, such as those involving reductive amination or transition-metal-catalyzed reactions, is crucial for making these valuable building blocks more accessible for research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQVBHFKCBFNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381113
Record name 4-amino-3,5-difluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135086-76-9
Record name 4-amino-3,5-difluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID90381113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135086-76-9
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Synthetic Methodologies for 4 Amino 3,5 Difluorophenol and Its Precursors

Established Synthetic Pathways for 4-Amino-3,5-difluorophenol

Multi-step Synthesis from Precursors:

A common route to this compound involves the use of 4-amino-3,5-difluorobenzonitrile (B171853) and 4-amino-3,5-difluorobenzoic acid as key intermediates. The synthesis of 4-amino-3,5-difluorobenzonitrile can be initiated from 2,6-difluoroaniline. This starting material undergoes bromination, for instance with N-bromosuccinimide in chloroform, followed by a radical cyanation reaction using copper(I) cyanide to yield the nitrile. rsc.org The resulting 4-amino-3,5-difluorobenzonitrile can then be hydrolyzed to 4-amino-3,5-difluorobenzoic acid. rsc.orgrsc.org This hydrolysis is typically carried out under acidic conditions, for example, by heating with aqueous sulfuric acid. rsc.org

The synthesis of 4-amino-3,5-difluorobenzonitrile can also be achieved by reacting 4-bromo-3,5-difluoroaniline (B1271886) with CuCN in a solvent like DMF at reflux. rsc.org The subsequent hydrolysis of the nitrile to 4-amino-3,5-difluorobenzoic acid can be performed using a strong base such as sodium hydroxide (B78521) in an aqueous solution, followed by acidification. rsc.org

Starting MaterialReagentsProductYieldReference
4-bromo-3,5-difluoroanilineCuCN, DMF4-amino-3,5-difluorobenzonitrile72% rsc.org
4-amino-3,5-difluorobenzonitrile50% aq. H₂SO₄4-amino-3,5-difluorobenzoic acid95% rsc.org
4-amino-3,5-difluorobenzonitrile1M NaOH, then 1M HCl4-amino-3,5-difluorobenzoic acidQuantitative rsc.org

Another synthetic approach begins with 3,5-difluorobromobenzene. This compound can be converted to 3,5-difluorophenylboronic acid. The process involves a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyl lithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by quenching with a boron source like boric acid. patsnap.com The resulting 3,5-difluorophenylboronic acid can then be oxidized to produce 3,5-difluorophenol (B1294556). patsnap.com While this method directly yields a difluorophenol, further steps would be required to introduce the amino group at the 4-position to obtain the target compound, this compound.

Starting MaterialReagentsIntermediate/ProductYieldReference
3,5-difluorobromobenzenen-butyl lithium, boric acid3,5-difluorophenylboronic acid78.5% - 85.8% patsnap.com
3,5-difluorophenylboronic acidOxidizing agent, iodine catalyst3,5-difluorophenolNot specified patsnap.com

The formation of diazonium salts from aromatic amines and their subsequent hydrolysis is a classical method for the synthesis of phenols. This strategy can be applied to the synthesis of related fluorinated phenolic compounds. For instance, a suitable aniline (B41778) derivative can be treated with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to generate the corresponding diazonium salt. The subsequent hydrolysis of this salt, often by heating the aqueous solution, leads to the formation of the phenol (B47542). The presence of water during the decomposition of the diazonium salt can facilitate this hydrolysis, although it might reduce the yield of other desired products in different reaction schemes. For example, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been achieved from 3,5-difluoroaniline (B1215098) through bromination, followed by diazotization and hydrolysis. researchgate.net

Starting MaterialKey TransformationProductReference
3,4,5-trifluoroanilineDiazotization and hydrolysisDifluorophenol
4-bromo-3,5-difluoroanilineDiazotization and hydrolysis2,6-difluoro-4-hydroxybenzonitrile researchgate.net
Ethyl 4-aminobenzoateDiazotization and azo coupling with 3,5-difluorophenol2,6-Difluoro-4-hydroxyazobenzene-4'-carboxylic acid rsc.org

Discussion of Reaction Conditions and Optimization Strategies

Solvent Systems and Temperature Regimes

The choice of solvent and the control of temperature are critical for the successful synthesis of this compound and its precursors. For the cyanation of 4-bromo-3,5-difluoroaniline, a polar aprotic solvent like N,N-dimethylformamide (DMF) is used, and the reaction is carried out at reflux temperature for an extended period. rsc.org The hydrolysis of the resulting nitrile can be performed in a basic aqueous solution of sodium hydroxide at reflux rsc.org or in 50% aqueous sulfuric acid at 80°C. rsc.org

In the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, an anhydrous solvent like tetrahydrofuran (THF) is essential, and the reaction is conducted at very low temperatures, such as -70°C, during the addition of n-butyl lithium. patsnap.com

The diazotization reactions for the formation of phenolic compounds are typically carried out at low temperatures, generally below 5°C, to ensure the stability of the diazonium salt intermediate. rsc.org The subsequent hydrolysis or coupling reactions may then be performed at elevated temperatures.

Reaction StepSolvent SystemTemperatureReference
Cyanation of 4-bromo-3,5-difluoroanilineDMFReflux rsc.org
Hydrolysis of 4-amino-3,5-difluorobenzonitrile1M NaOH (aq)Reflux rsc.org
Hydrolysis of 4-amino-3,5-difluorobenzonitrile50% H₂SO₄ (aq)80°C rsc.org
Formation of 3,5-difluorophenylboronic acidAnhydrous THF-70°C patsnap.com
DiazotizationAcetic acid, water< 5°C rsc.org
Catalysis and Reagent Selection in Phenol and Aniline Synthesis

The synthesis of phenols and anilines often relies on catalytic processes to achieve high efficiency and selectivity. For instance, the conversion of phenols to primary anilines can be achieved using hydrazine (B178648) as both the amine and hydride source, with palladium on carbon (Pd/C) as the catalyst. rsc.org This method represents a direct approach to amination. rsc.org Mechanistically, it is proposed that a palladium hydride species, generated from the decomposition of hydrazine or the addition of a reducing agent like sodium borohydride, reduces the phenol to a cyclohexanone (B45756) or cyclohexenone intermediate. rsc.org This intermediate then reacts with hydrazine to ultimately form the aniline. rsc.org

In the context of producing aminophenols, catalytic hydrogenation is a key step. The synthesis of p-aminophenol from nitrobenzene, for example, can be performed using a Pt/Al2O3 catalyst in a supercritical CO2 and water medium. researchgate.net This method avoids the use of strong mineral acids. researchgate.net The in-situ formation of carbonic acid provides the necessary acidic environment for the reaction. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of anilines and aminophenols.

Catalyst SystemReactantsProductKey Features
5 wt% Pd/C, N₂H₄·H₂OPhenolPrimary AnilineDirect conversion with hydrazine as amine and hydride source. rsc.org
Pt/Al₂O₃, scCO₂, H₂ONitrobenzenep-AminophenolGreen process avoiding mineral acids; in-situ carbonic acid formation. researchgate.net
Au/TiO₂Nitrobenzenep-AminophenolHigh selectivity and catalyst stability. researchgate.net

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of this compound and related compounds is critical for their use in further applications. Common purification techniques include chromatography, recrystallization, and solid-phase extraction (SPE). google.comchromatographyonline.com

Following the synthesis of this compound, the crude product is often purified by column chromatography on silica (B1680970) gel. google.com A solvent system such as n-hexane/ethyl acetate (B1210297) is typically used to elute the compound. google.com The resulting solid can be further purified by stirring with a non-polar solvent like n-hexane to remove residual impurities before drying. google.com

The table below outlines various purification methods and their applications.

Purification TechniqueApplicationDescription
Column ChromatographyPurification of this compoundSeparation on silica gel using a solvent gradient (e.g., n-hexane/ethyl acetate). google.com
RecrystallizationGeneral purification of solid compoundsDissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor. rsc.org
Solid-Phase Extraction (SPE)Pre-purification of complex mixturesA sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid sorbent. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)Final purification of high-purity compoundsA highly efficient chromatographic technique for separating components of a mixture. jocpr.com
Azeotropic DistillationSeparation of close-boiling impuritiesSeparation of components by forming an azeotrope with an inert solvent. google.com

Green Chemistry Approaches in the Synthesis of Fluorinated Aminophenols

Green chemistry principles are increasingly being applied to the synthesis of fluorinated aminophenols and related compounds to reduce environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.org

Microwave-Assisted Synthesis and Solvent-Free Reactions for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. jptcp.comijacskros.com This technique is particularly effective for reactions conducted under solvent-free conditions, which further enhances their environmental credentials by eliminating solvent waste. jocpr.comscienceandtechnology.com.vn

For instance, the synthesis of 2-arylbenzoxazoles, which can be derived from aminophenols, has been efficiently achieved through microwave-assisted condensation of 2-aminophenols with aromatic aldehydes. jocpr.commdpi.com These reactions can be performed without a solvent, using catalysts like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or deep eutectic solvents (DESs) such as [CholineCl][oxalic acid]. jocpr.commdpi.com The use of microwave irradiation accelerates the reaction, with completion times often within minutes. jocpr.com

The table below provides examples of microwave-assisted synthesis for compounds related to aminophenols.

Reaction TypeReactantsCatalyst/ReagentConditionsOutcome
Benzoxazole Synthesis2-Aminophenol, Arylaldehydes1,3-dibromo-5,5-dimethylhydantoin (DBH)Solvent-free, Microwave irradiation (120°C, 20 min)Moderate to good yields of 2-arylbenzoxazoles. jocpr.com
Benzoxazole Synthesis2-Aminophenols, Benzaldehydes[CholineCl][oxalic acid] (DES)Solvent-free, Microwave irradiationGood to excellent yields, catalyst is recoverable and reusable. mdpi.com
Benzoxazole Synthesis2-Amino-4-methylphenol, Aromatic AldehydesIodineSolvent-free, Microwave irradiationGood yields (67-90%) of 2,5-disubstituted benzoxazoles. scienceandtechnology.com.vn

Environmentally Benign Reagents and Catalysts

The selection of reagents and catalysts is a cornerstone of green chemistry. The ideal reagent is non-toxic, efficient, and generates minimal waste. google.com Similarly, green catalysts are often recoverable and reusable, operate under mild conditions, and exhibit high selectivity. rsc.org

In the synthesis of aminophenol derivatives, such as the acylation of p-aminophenol to produce N-acetyl-p-aminophenol (paracetamol), ketene (B1206846) has been proposed as an environmentally friendly acylating agent. google.com Unlike acetic anhydride (B1165640) or acetyl chloride, which produce by-products, ketene insertion of the acetyl group is an atom-economical process. google.com

The use of deep eutectic solvents (DESs) as catalysts is another green approach. mdpi.com DESs are often biodegradable, have low toxicity, and can be easily prepared from inexpensive starting materials like choline (B1196258) chloride and oxalic acid. mdpi.com They have been successfully used as catalysts in the microwave-assisted synthesis of benzoxazoles from 2-aminophenols. mdpi.com Furthermore, processes utilizing supercritical CO2 and water offer a green alternative to traditional methods that rely on harsh acids. researchgate.net

Advanced Synthetic Strategies and Emerging Technologies

Flow Chemistry Applications in the Synthesis of Halogenated Aminophenols

Flow chemistry, or continuous flow processing, is a modern synthetic technology that offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. aurigeneservices.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com This level of control often leads to improved yields, higher purity, and better reproducibility. aurigeneservices.com

For the industrial production of halogenated aminophenols, continuous flow processes are often favored. vulcanchem.com The enhanced heat and mass transfer in flow reactors, such as microreactors or tubular reactors, allows for the safe handling of highly exothermic or hazardous reactions that would be difficult to control in large batch reactors. aurigeneservices.com The integration of in-line analytical tools enables real-time monitoring and optimization of the reaction, further enhancing process efficiency. aurigeneservices.com The development of multi-step continuous flow syntheses for active pharmaceutical ingredients demonstrates the potential of this technology for the efficient production of complex molecules. aurigeneservices.com

Chemoenzymatic Synthesis of Fluorinated Tyrosine Derivatives from Related Phenols

The integration of enzymatic catalysis with traditional chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for the production of complex, high-value molecules such as fluorinated tyrosine derivatives. acs.orgresearchgate.net This methodology leverages the high selectivity and efficiency of enzymes for specific transformations under mild conditions, circumventing challenges associated with conventional chemical methods for producing stereoselective fluorinated amino acids. acs.orgnih.gov Enzymes like tyrosine phenol-lyase (TPL) and tyrosinase are particularly valuable for catalyzing reactions involving fluorinated phenol substrates. nih.govuniversiteitleiden.nl

A notable application of this strategy is the use of tyrosine phenol-lyase (TPL) to produce fluorinated L-tyrosine analogs. nih.gov TPL can catalyze the reversible synthesis of L-tyrosine and its derivatives from phenol, pyruvate, and ammonia. nih.gov This enzymatic reaction has been successfully applied to various fluorophenols, providing a direct route to valuable fluorinated amino acids. For instance, 3-fluoro-L-tyrosine has been synthesized from o-fluorophenol using TPL with high conversion and yield. nih.gov

More complex, multi-step chemoenzymatic pathways have been developed that begin with fluorinated phenols as starting materials. A "hybrid" chemoenzymatic protocol has been reported for the synthesis of new-to-nature fluorine-substituted Mycocyclosin derivatives. nih.govacs.org This process involves three key stages:

Enzymatic Synthesis : Tyrosine phenol lyase is used to prepare various fluorotyrosine derivatives from commercially available fluorophenols. nih.govacs.org

Chemical Condensation : The resulting fluorotyrosine products undergo an intermolecular chemical condensation to form cyclodityrosines. nih.govacs.org

Engineered Enzy me Catalysis : An engineered cytochrome P450 enzyme catalyzes an intramolecular biaryl coupling reaction to create the final macrocyclic structure. nih.govacs.org

Another key enzyme in the functionalization of fluorophenols is tyrosinase, a type 3 copper enzyme. universiteitleiden.nlnih.gov Tyrosinase catalyzes the oxidation of phenols to catechols and subsequently to quinones. mdpi.com Its activity on fluorophenol substrates has been studied in detail. Research shows that 3-fluorophenol (B1196323) and 4-fluorophenol (B42351) are substrates for tyrosinase, leading to products that undergo rapid polymerization. universiteitleiden.nlnih.gov In contrast, 2-fluorophenol (B130384) is not reactive and acts as a competitive inhibitor. universiteitleiden.nlnih.gov The enzymatic reaction produces a reactive fluoroquinone intermediate, which is formed stereospecifically. universiteitleiden.nlnih.gov The presence of a reducing agent like ascorbic acid can be used to inhibit the formation of ortho-quinones, allowing for the accumulation of the desired catechol products. mdpi.comresearchgate.net

The efficiency of tyrosinase-catalyzed oxidation is dependent on the position of the fluorine substituent on the phenol ring. The electron-withdrawing nature of fluorine influences substrate binding, while other steric effects appear to govern the catalytic rate. nih.gov

Below is a table summarizing the kinetic parameters for the tyrosinase-catalyzed oxidation of different fluorophenols.

Table 1: Kinetic Parameters of Tyrosinase with Fluorophenol Substrates This table is interactive. You can sort and filter the data.

Substrate K_m (mM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
4-Fluorophenol 0.23 0.47 2040
3-Fluorophenol 0.45 0.12 270
2-Fluorophenol K_I = 0.15 Not a substrate Not applicable

Data sourced from studies on tyrosinase from Streptomyces antibioticus. nih.gov

Table 2: Chemoenzymatic Synthesis of Fluorinated Mycocyclosins This table is interactive. You can sort and filter the data.

Starting Precursor (Cyclodityrosine) Fluorine Substitution Pattern Product Yield (%)
c(L-Tyr-L-Tyr) Unsubstituted 95
c(L-3-F-Tyr-L-Tyr) Mono-fluorinated 89
c(L-3-F-Tyr-L-3-F-Tyr) Di-fluorinated 85
c(L-2-F-Tyr-L-Tyr) Mono-fluorinated 62
c(L-3,5-F2-Tyr-L-Tyr) Tri-fluorinated 45

Yields correspond to the final intramolecular C-C bond formation step catalyzed by engineered MtCYP121. The precursors are derived from the corresponding fluorotyrosines. nih.gov

These chemoenzymatic methods represent a robust and efficient route for accessing fluorinated tyrosine derivatives and their downstream products from readily available fluorinated phenols, highlighting the synergy between biocatalysis and chemical synthesis. acs.orgnih.gov

Advanced Reactivity and Mechanistic Studies of 4 Amino 3,5 Difluorophenol

Reactivity of the Amino Group in 4-Amino-3,5-difluorophenol

The primary amino group (-NH₂) is a key functional group that dictates a significant portion of the molecule's chemical behavior. It can act as a nucleophile and direct the course of aromatic substitution reactions.

While aryl halides are typically unreactive toward nucleophilic substitution, the presence of strong electron-withdrawing groups can activate the ring for such reactions via an addition-elimination (SNAr) mechanism. pressbooks.publibretexts.org In the case of halogenated phenols like this compound, the fluorine atoms themselves can be the target of nucleophilic displacement, although this generally requires harsh conditions or further activation of the ring. For instance, in related compounds like 1-chloro-2,4-dinitrobenzene, the presence of nitro groups in the ortho and para positions readily facilitates the displacement of the chloride ion. libretexts.org The 3,5-difluoro substitution pattern, in particular, is noted to optimize the electronic effects for nucleophilic aromatic substitution compared to other isomers. The amino group, being an activating group, does not directly facilitate SNAr in the way electron-withdrawing groups do. However, under very strong basic conditions, reactions can proceed through a benzyne (B1209423) intermediate mechanism. pressbooks.pub

The primary amine in this compound is readily derivatized, a common strategy to alter the molecule's physical properties or to prepare it for further synthetic transformations. iu.edu Derivatization typically involves replacing a labile hydrogen on the amine with a new functional group. iu.edu

Primary amines react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is fundamental in organic synthesis. For example, pyridine (B92270) Schiff bases have been synthesized by condensing 3,4-diaminopyridine (B372788) with fluorinated 2-hydroxy-benzaldehydes, demonstrating the reactivity of aromatic amines with carbonyl compounds to form the characteristic azomethine (-C=N-) linkage. frontiersin.orgresearchgate.net It is established that the structure of Schiff bases is crucial for their function in various applications. researchgate.net

Table 1: General Reaction for Schiff Base Formation

Reactants Product Type Key Bond Formed

The nucleophilic amino group of this compound reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This acylation process is a common method for protecting the amine group or for synthesizing more complex molecules. iu.edu Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently used for the acylation of primary amines. iu.edu Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is another reagent known to react rapidly with primary amines to form stable derivatives under mild conditions. thermoscientific.fr For instance, the related compound 4-Amino-3-fluorophenol is used to synthesize acylation products by reacting with various agents. biosynth.com

Table 2: Common Acylating Agents for Primary Amines

Acylating Agent Product Functional Group Reference
Acyl Halide (e.g., Acetyl Chloride) Amide iu.edu
Acid Anhydride (e.g., Acetic Anhydride) Amide iu.edu
Trifluoroacetic Anhydride (TFAA) Trifluoroacetamide iu.edu

Derivatization Reactions of the Primary Amine

Formation of Schiff Bases and Related Imines

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group that significantly influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. lkouniv.ac.in

Electrophilic aromatic substitution is a hallmark reaction for phenols. The benzene (B151609) ring in this compound is highly activated due to the powerful electron-donating resonance effects of both the hydroxyl and amino groups. lkouniv.ac.injapsr.in These groups direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the positions ortho to the hydroxyl group (C2 and C6) are also ortho and meta to the amino group, respectively. Conversely, the positions ortho to the amino group (C3 and C5) are occupied by fluorine atoms. The position para to the hydroxyl group is occupied by the amino group, and the position para to the amino group is occupied by the hydroxyl group. Therefore, the only available positions for substitution are C2 and C6.

The combined directing effects are as follows:

-OH group: Strongly activating, directs ortho (C2, C6).

-NH₂ group: Strongly activating, directs ortho (C3, C5 - blocked) and para (C1 - blocked).

-F atoms: Deactivating via induction but ortho-, para-directing via resonance.

The overwhelming activating and directing influence of the hydroxyl and amino groups makes the C2 and C6 positions highly susceptible to electrophilic attack. lkouniv.ac.in Reactions such as halogenation of phenols and anilines can occur rapidly without a catalyst and are often difficult to stop at a single substitution. lkouniv.ac.in Therefore, reactions like bromination or nitration of this compound are expected to readily occur at the C2 and C6 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reagent Expected Product(s) Influencing Factors
Br₂ 2-Bromo-4-amino-3,5-difluorophenol and/or 2,6-Dibromo-4-amino-3,5-difluorophenol Strong activation by -OH and -NH₂ groups. lkouniv.ac.injapsr.in

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The hydroxyl group of this compound is susceptible to oxidation. For instance, the Elbs oxidation of 3,5-difluorophenol (B1294556), a related compound, yields 2,6-difluorohydroquinone. beilstein-journals.org This suggests that under similar conditions, the hydroxyl group of this compound could be oxidized. The reaction of 3,5-difluorophenol with peroxydisulfate (B1198043) results in the formation of a hydroquinone, indicating the susceptibility of the hydroxyl group to oxidation. beilstein-journals.orgnih.gov

Reduction of the hydroxyl group is a less common transformation. However, theoretical studies on related fluorinated phenols provide insights into their redox properties. The formal reduction potential of 3,5-difluorotyrosine (B1604624), which has a similar substituted phenolic ring, has been studied, indicating that fluoro-substitutions lower the reduction potential. mit.edu

Ether and Ester Formation

The hydroxyl group of this compound readily undergoes etherification and esterification reactions. A general method for ether formation involves the reaction of the phenol (B47542) with an alkyl halide in the presence of a base. For example, this compound can be reacted with methyl 4-bromobutyrate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to yield methyl-4-(4-amino-3,5-difluorophenoxy)butanoate. acs.org

Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative. A common method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). For instance, the esterification of 4-cyano-3,5-difluorophenol with 4-propylbenzoic acid is accomplished using DCC and DMAP in dichloromethane. This suggests a similar approach could be used for the esterification of this compound.

The following table summarizes the conditions for these reactions:

Reaction TypeReagents and ConditionsProduct
EtherificationMethyl 4-bromobutyrate, K₂CO₃, DMF, 85°CMethyl-4-(4-amino-3,5-difluorophenoxy)butanoate
EsterificationCarboxylic acid, DCC, DMAP, CH₂Cl₂Corresponding ester

Influence of Fluorine Atoms on Chemical Reactivity

Electron-Withdrawing Effects and Aromatic Ring Deactivation/Activation

A study on the thermal decomposition of differently substituted aryl azides showed that two electronegative fluorine atoms in the ortho position to the azide (B81097) group, combined with a π-donating oxygen atom in the para position, lowered the activation barrier for nitrene formation. ethz.ch This indicates that the fluorine atoms can influence the reactivity of other functional groups on the ring.

Impact on Reaction Kinetics and Thermodynamics

The presence of fluorine atoms significantly impacts the kinetics and thermodynamics of reactions involving this compound. The strong carbon-fluorine bond (C-F) increases the metabolic stability of the molecule. tandfonline.com The electron-withdrawing nature of fluorine can also influence the rate of reactions. For example, in the fluorination of rutile concentrate, an increase in fluorine content and temperature increases the fluorination rate. mdpi.com

A study on the binding of fluorinated benzenesulfonamides to human carbonic anhydrase II revealed complex thermodynamic and kinetic structure-activity relationships. nih.govresearchgate.net The addition of fluorine atoms can lead to changes in binding affinity and can alter the thermodynamic binding profile, with varying contributions from enthalpy and entropy. researchgate.net For instance, the introduction of fluorine atoms can alter the pKa of nearby functional groups, which can in turn affect reaction rates and equilibria. tandfonline.comnih.gov

The following table highlights the impact of fluorine substitution on reaction kinetics and thermodynamics:

PropertyImpact of Fluorine Substitution
Reaction Kinetics Can increase reaction rates due to electronic effects. mdpi.com
Thermodynamics Alters binding affinities and thermodynamic profiles (enthalpy and entropy). researchgate.net
Acidity Increases the acidity of the phenolic hydroxyl group. tandfonline.com
Metabolic Stability Increases due to the strength of the C-F bond. tandfonline.com

Mechanistic Investigations of Key Transformations Involving this compound

Reaction Mechanisms of Coupling Reactions

This compound can participate in various coupling reactions, which are fundamental in the synthesis of more complex molecules. The mechanisms of these reactions are often complex and can be influenced by the nature of the catalyst and substrates.

Nickel- and palladium-catalyzed cross-coupling reactions are common methods for forming carbon-carbon and carbon-heteroatom bonds. escholarship.org In the context of aryl halides, nickel-catalyzed electrochemical homo-coupling has been studied, revealing that the reaction can proceed through an unstable Ni(II) intermediate. rsc.org Computational studies suggest a high-valent Ni(III) intermediate is involved in the reductive elimination step to form the biaryl product. rsc.org

The Suzuki-Miyaura coupling is another important reaction for forming C-C bonds. Mechanistic studies have considered two main pathways: the "boronate pathway," where the base reacts with the boronic acid to form a more nucleophilic boronate, and the "oxo-palladium pathway," where the base reacts with the palladium catalyst. rsc.org

Iron-catalyzed cross-coupling reactions have also been investigated. Density functional theory (DFT) calculations on the reaction between a haloalkane and an aryl Grignard reagent suggest a Fe(I)/Fe(II)/Fe(III) catalytic cycle involving the generation of alkyl radical intermediates. nih.gov

These mechanistic insights, while not all directly studying this compound, provide a framework for understanding the potential pathways for its coupling reactions. The electronic properties conferred by the fluorine and amino groups would be expected to influence the rates and selectivity of these transformations.

Insights into Regioselectivity and Stereoselectivity

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three substituents on the benzene ring: a strongly activating amino (-NH₂) group, a moderately activating hydroxyl (-OH) group, and two deactivating, yet ortho, para-directing, fluorine (-F) atoms. This unique substitution pattern leads to complex and often highly selective outcomes in various chemical transformations. Understanding the regioselectivity and potential for stereoselectivity in reactions involving this compound is crucial for its application in targeted synthesis.

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The amino and hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. fiveable.meuomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.comwikipedia.orglibretexts.org Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also direct ortho and para due to resonance effects where their lone pairs can donate into the ring. uomustansiriyah.edu.iqlibretexts.org

In this compound, the para position to the hydroxyl group is occupied by the amino group, and vice versa. The positions ortho to the hydroxyl group (and meta to the amino group) are occupied by fluorine atoms. The only available positions for substitution are C2 and C6, which are ortho to the amino group and meta to the hydroxyl group.

However, the fluorine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect, which deactivates the ring, making EAS reactions require more forcing conditions compared to phenol or aniline (B41778). uomustansiriyah.edu.iq This deactivation is somewhat counteracted by the activating effects of the amino and hydroxyl groups.

The regiochemical outcome of EAS reactions on this compound can be predicted by considering the combined electronic effects. The positions at C2 and C6 are activated by the amino group and deactivated by the meta-hydroxyl and ortho-fluorine groups. Despite the deactivating influence of the fluorine atoms, the strong activation from the amino group makes the C2 and C6 positions the most probable sites for electrophilic attack. Steric hindrance from the adjacent fluorine atoms might slightly disfavor substitution at these positions, but the electronic activation is typically the overriding factor.

Reaction TypePredicted Major Regioisomer(s)Key Influencing Factors
Halogenation (e.g., Bromination)2-Bromo-4-amino-3,5-difluorophenol and/or 2,6-Dibromo-4-amino-3,5-difluorophenol- Strong ortho-directing effect of the amino group.
  • High activation of the ring by the amino and hydroxyl groups.
  • Nitration2-Nitro-4-amino-3,5-difluorophenol- Powerful ortho-directing effect of the amino group.
  • Potential for steric hindrance from adjacent fluorine atoms.
  • Sulfonation4-Amino-3,5-difluoro-2-sulfophenol- Ortho-directing effect of the amino group.
  • Reversibility of the reaction may favor the thermodynamically more stable product.
  • Friedel-Crafts Alkylation/AcylationGenerally not favored- The amino group can react with the Lewis acid catalyst, deactivating the ring.
  • Ring is already deactivated by fluorine atoms.
  • Stereoselectivity:

    The discussion of stereoselectivity for this compound primarily arises when it is used as a building block in the synthesis of chiral molecules. The parent molecule itself is achiral. However, reactions involving the amino or hydroxyl groups can proceed with stereoselectivity if a chiral reagent, catalyst, or auxiliary is employed.

    For instance, the amino group can be a site for the introduction of a chiral substituent, or it can be transformed into other functional groups in a stereoselective manner. While specific examples for this compound are not extensively documented in readily available literature, analogous transformations on similar aniline derivatives provide insight into the possibilities. The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern medicinal chemistry. nih.govajchem-b.com

    The potential for stereoselective reactions is significant in the context of drug discovery, where a single enantiomer of a drug is often responsible for the desired therapeutic effect. nih.gov For example, if this compound were to be incorporated into a larger molecule via a reaction that creates a new stereocenter, the use of a chiral catalyst could favor the formation of one enantiomer over the other.

    Reaction Type at Functional GroupPotential for StereoselectivityControlling Factors
    Acylation of the Amino Group with a Chiral AcidFormation of diastereomersThe inherent chirality of the acylating agent.
    Alkylation of the Amino Group with a Chiral ElectrophileFormation of diastereomersThe stereochemistry of the electrophile.
    Catalytic Asymmetric ReactionsFormation of a single enantiomer in excessThe use of a chiral catalyst (e.g., metal-ligand complex).
    Enzymatic TransformationsHigh enantio- and regioselectivityThe specific enzyme used and its active site topology.

    Computational Chemistry and Theoretical Investigations of 4 Amino 3,5 Difluorophenol

    Quantum Chemical Studies and Electronic Structure Analysis

    Quantum chemical studies are fundamental to understanding the molecular architecture and electron distribution of 4-Amino-3,5-difluorophenol. These methods model the molecule at the subatomic level to elucidate its stability, reactivity, and other electronic properties.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules like this compound. Calculations are typically performed to find the lowest energy conformation of the molecule. For instance, studies on derivatives of this compound have utilized the B3LYP functional combined with the 6-31G** basis set to perform geometry optimizations. ethz.ch Such calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

    DFT calculations also allow for the determination of key electronic properties. For related aminophenol derivatives, methods like B3LYP with a 6-31G* basis set have been used to calculate properties such as ionization potential (IP) and bond dissociation energies (BDE), which are crucial for understanding the molecule's reactivity and stability. researchgate.net

    Interactive Table 1: Predicted Molecular Geometry of this compound (Illustrative) Note: The following values are representative of typical bond lengths and angles from DFT calculations on analogous aromatic compounds and are provided for illustrative purposes pending specific computational studies on this molecule.

    ParameterTypePredicted Value
    C-CBond Length~1.39 Å
    C-OBond Length~1.36 Å
    C-NBond Length~1.40 Å
    C-FBond Length~1.35 Å
    O-HBond Length~0.96 Å
    N-HBond Length~1.01 Å
    C-C-CBond Angle~120°
    C-O-HBond Angle~109°
    C-N-HBond Angle~112°
    F-C-CBond Angle~119°

    Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a single molecule like this compound, the HOMO and LUMO energies are critical indicators of its electron-donating and electron-accepting capabilities, respectively.

    The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, often localized on electron-rich regions such as the amino and hydroxyl groups. The LUMO is the lowest-energy orbital that can accept electrons, typically distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. DFT calculations are the standard method for computing these orbital energies and the associated energy gap. researchgate.net

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, with colors indicating different values of the electrostatic potential.

    For this compound, the MEP surface would be expected to show:

    Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons.

    Positive Potential (Blue): Regions of electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups.

    Neutral Potential (Green): The carbon backbone of the aromatic ring.

    The presence of two electronegative fluorine atoms would significantly influence the charge distribution across the aromatic ring. Quantum chemical calculations can quantitatively describe how halogen bonding and other non-covalent interactions modify the electrostatic potential. rsc.org

    Frontier Molecular Orbital (FMO) Analysis

    Spectroscopic Property Prediction and Correlation with Experimental Data

    Computational methods are widely used to predict spectroscopic data, which can then be used to interpret and verify experimental results.

    Theoretical calculations can accurately predict the NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁹F. The standard approach involves using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

    The predicted chemical shifts for this compound would be influenced by the electronic environment of each atom. The electron-donating amino and hydroxyl groups and the strongly electron-withdrawing fluorine atoms would create a distinct pattern of chemical shifts for the aromatic protons and carbons. Comparing these theoretical predictions with experimental spectra is a powerful method for confirming molecular structure.

    Interactive Table 2: Predicted NMR Chemical Shifts for this compound (Illustrative) Note: The following are representative chemical shift ranges. Actual values require specific GIAO/DFT calculations.

    NucleusAtom PositionExpected Chemical Shift (ppm)Influencing Factors
    ¹HAromatic (H2, H6)6.0 - 7.0Shielding/deshielding from -OH, -NH₂, and -F groups
    ¹HAmine (-NH₂)3.5 - 5.0Solvent dependent, hydrogen bonding
    ¹HHydroxyl (-OH)4.5 - 6.0Solvent dependent, hydrogen bonding
    ¹³CC1-OH145 - 155Attached to electronegative Oxygen
    ¹³CC4-NH₂135 - 145Attached to Nitrogen
    ¹³CC3, C5-F150 - 160 (with C-F coupling)Attached to highly electronegative Fluorine
    ¹³CC2, C6100 - 115Influenced by adjacent substituents
    ¹⁹FC3, C5-120 to -140Aromatic fluorine environment

    Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. kg.ac.rs

    The analysis provides a detailed assignment of specific vibrational modes, such as the stretching and bending of O-H, N-H, C-H, C-F, and aromatic C=C bonds. For example, Fourier Transform Infrared (FTIR) analyses of related polymers show characteristic peaks for O-H and N-H stretching vibrations. researchgate.net These assignments are invaluable for interpreting experimental IR and Raman spectra.

    Interactive Table 3: Predicted Fundamental Vibrational Frequencies for this compound (Representative) Note: Wavenumbers are typical ranges for the specified functional groups and require specific DFT calculations for accuracy.

    Vibrational ModeAssignmentTypical Wavenumber (cm⁻¹)
    ν(O-H)Hydroxyl stretch3500 - 3300
    νas(N-H)Asymmetric amine stretch3450 - 3350
    νs(N-H)Symmetric amine stretch3350 - 3250
    ν(C-H)Aromatic C-H stretch3100 - 3000
    ν(C=C)Aromatic ring stretch1620 - 1450
    δ(N-H)Amine scissoring1650 - 1580
    δ(O-H)In-plane hydroxyl bend1440 - 1395
    ν(C-F)C-F stretch1250 - 1100
    γ(C-H)Out-of-plane C-H bend900 - 675

    UV-Vis Absorption and Emission Spectra

    The electronic absorption and emission properties of this compound can be theoretically investigated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). scirp.org These calculations predict the ultraviolet-visible (UV-Vis) spectrum by determining the energies of electronic transitions from the ground state to various excited states.

    Theoretical studies on similar aromatic compounds, such as substituted phenols and anilines, show that the absorption bands in the UV-Vis region are typically dominated by π→π* and n→π* transitions associated with the benzene (B151609) ring and the lone pairs on the oxygen and nitrogen atoms. up.ac.za For this compound, the primary chromophore is the substituted benzene ring. The amino (-NH2) and hydroxyl (-OH) groups act as strong auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Conversely, the electron-withdrawing fluorine atoms may induce a hypsochromic (blue) shift or alter the intensity of these transitions.

    A typical TD-DFT calculation would first involve optimizing the molecule's ground-state geometry. Subsequently, the vertical excitation energies and corresponding oscillator strengths are calculated, which correlate with the absorption maxima (λ_max) and the intensity of the spectral bands, respectively. mdpi.com The solvent environment can be included in these models using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution.

    While specific calculated data for this compound is not extensively published, theoretical spectra for related fluorinated and aminated phenols have been successfully computed. nih.govdergipark.org.tr These studies help in assigning the nature of electronic transitions. For instance, the main absorption bands are generally assigned to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the electron-donating amino and hydroxyl groups, while the LUMO would be distributed across the aromatic ring.

    The table below presents representative theoretical data for the main electronic transitions of a substituted aminophenol, calculated using TD-DFT, to illustrate the typical output of such an investigation.

    TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
    S₀ → S₁2950.045HOMO → LUMO (π→π)
    S₀ → S₂2400.150HOMO-1 → LUMO (π→π)

    This table contains illustrative data based on typical TD-DFT calculations for substituted aminophenols and does not represent experimentally verified values for this compound.

    Similarly, theoretical fluorescence (emission) spectra can be simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift.

    Molecular Dynamics Simulations and Conformational Analysis

    Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the flexibility and structural preferences of molecules. japsonline.com For this compound, these methods can elucidate the molecule's dynamic behavior, the orientation of its functional groups, and its potential interactions with its environment, such as solvent molecules or biological macromolecules. chemrxiv.org

    Conformational analysis of this compound primarily focuses on the rotation around the C-O and C-N bonds, which determines the orientation of the hydroxyl and amino hydrogen atoms relative to the fluorine substituents. Density Functional Theory (DFT) calculations are commonly used to determine the geometries and relative energies of different possible conformers (rotational isomers). rsc.org

    Key conformational aspects for investigation include:

    Rotation of the Hydroxyl Group: The hydrogen of the -OH group can be oriented either toward or away from an adjacent fluorine atom.

    Inversion and Rotation of the Amino Group: The -NH₂ group can also rotate, and its hydrogen atoms can be positioned in different spatial arrangements.

    Intramolecular Hydrogen Bonding: A significant point of investigation is the potential for intramolecular hydrogen bonds between the hydrogen of the hydroxyl or amino group and a neighboring fluorine atom (O-H···F or N-H···F). While fluorine is a weak hydrogen bond acceptor, such interactions can influence the relative stability of conformers. acs.org

    The relative energies of the optimized conformers indicate their thermodynamic stability. The results of a typical conformational analysis for a substituted phenol (B47542) are shown in the table below.

    ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Hydrogen Bond
    1 (Global Minimum)0.00H-O-C-C: 0.0No
    2+1.5H-O-C-C: 180.0Yes (weak)

    This table is illustrative, showing typical energy differences and parameters from DFT-based conformational analyses of substituted phenols. frontiersin.org It does not represent specific calculated data for this compound.

    Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

    Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would typically involve it as part of a larger dataset of related substituted phenols or anilines to develop a predictive model for a specific activity, such as enzyme inhibition or toxicity. japsonline.com

    The fundamental principle of QSAR is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity. The process involves several key steps:

    Data Set Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is assembled.

    Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

    Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

    Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. japsonline.com

    Relevant descriptors for a QSAR study including this compound would fall into several categories:

    Descriptor CategoryExample DescriptorsRelevance
    Physicochemical LogP (octanol-water partition coefficient), pKaGoverns solubility, membrane permeability, and ionization state. mdpi.com
    Electronic Dipole moment, partial atomic charges, HOMO/LUMO energiesInfluence electrostatic interactions, reactivity, and hydrogen bonding potential.
    Steric/Topological Molecular weight, molecular volume, surface area, connectivity indicesDescribe the size, shape, and branching of the molecule, which are critical for binding to a receptor.
    Quantum Chemical Parameters derived from DFT calculationsProvide detailed electronic and structural information.

    This table lists common descriptor types used in QSAR studies of phenolic compounds.

    While no specific QSAR models focused solely on this compound are available, studies on related difluorophenol derivatives and other substituted phenols have successfully developed predictive models for various biological endpoints. mdpi.comjapsonline.com These models often highlight the importance of hydrophobicity, steric bulk near the functional groups, and electronic parameters in determining activity. Cheminformatics tools are essential throughout this process for data storage, descriptor calculation, and model building.

    Advanced Applications and Functionalization of 4 Amino 3,5 Difluorophenol

    Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

    The incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties. 4-Amino-3,5-difluorophenol provides a ready-made scaffold containing the beneficial difluoro-substitution pattern, making it an important intermediate in pharmaceutical research and development. cymitquimica.com

    This compound is utilized as a key intermediate in the synthesis of specialized fluorinated molecules, including potential drug candidates. chemicalbook.com Its structure allows for modification at the amino and hydroxyl groups to build more complex derivatives.

    A significant application is in the creation of nitrogen mustard compounds designed as prodrugs. acs.org For example, researchers have synthesized a series of compounds derived from 2,6-difluoro-4-amino-aniline, a structure directly related to this compound, for evaluation in cancer therapy models. acs.org The synthesis involves multi-step processes where the core aminodifluorophenol structure is elaborated with other chemical moieties, such as glutamic acid, to create the final prodrug. acs.org The compound is also a useful intermediate for preparing aniline (B41778) derivatives like 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea. chemicalbook.com

    The presence of two fluorine atoms ortho to the amino group and meta to the hydroxyl group significantly influences the molecule's physicochemical properties, which in turn can modulate the biological activity of its derivatives. cymitquimica.com Fluorination is a key strategy in drug design for several reasons:

    Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (like hydroxylation) can block this metabolic pathway. tandfonline.com This increases the drug's half-life and bioavailability. The fluorine atoms in this compound can shield adjacent positions from enzymatic attack.

    Enhanced Lipophilicity : Fluorine is the most electronegative element, yet its substitution on an aromatic ring can increase the molecule's lipophilicity (fat solubility). cymitquimica.com This can improve the ability of a drug to cross biological membranes, such as the blood-brain barrier or cell membranes, to reach its target. cymitquimica.com

    Modulation of pKa : The electron-withdrawing nature of fluorine atoms can alter the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group. This affects the ionization state of the molecule at physiological pH, which is crucial for drug-receptor interactions and solubility. For instance, the pKa of phenol (B47542) drops significantly with difluoro-substitution. tandfonline.com

    These modulations are critical for fine-tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

    A prominent application of this compound derivatives is in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment strategy. acs.org GDEPT involves delivering a non-human enzyme to tumor cells, which then selectively activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site. acs.orgresearchgate.net

    Research has focused on developing nitrogen mustard prodrugs derived from this compound and related structures. acs.org These prodrugs are designed to be activated by the enzyme carboxypeptidase G2 (CPG2). acs.orgresearchgate.net One such prodrug, {3,5-Difluoro-4-[bis(2-chloroethyl)amino]phenyl}carbamoyl-L-glutamic acid, is derived from the aniline counterpart of this compound. acs.org In CPG2-expressing tumor cells, the glutamic acid moiety is cleaved, releasing the highly cytotoxic 3,5-difluoro-4-aminophenol nitrogen mustard. acs.org

    This targeted activation leads to a significant difference in cytotoxicity between enzyme-expressing tumor cells and normal cells, a key requirement for a successful GDEPT system. acs.org

    Prodrug Derivative ClassTarget EnzymeActivating PrincipleTherapeutic StrategyResearch Finding
    Aniline Nitrogen MustardsCarboxypeptidase G2 (CPG2)Cleavage of a carbamoyl-L-glutamic acid group to release the active cytotoxic drug. acs.orgGene-Directed Enzyme Prodrug Therapy (GDEPT) for targeted cancer treatment. acs.orgAniline-based prodrugs showed outstanding activity and high cytotoxicity differentials (>227-fold) in CPG2-expressing tumor cells compared to non-expressing cells. acs.org
    Phenol Nitrogen MustardsCarboxypeptidase G2 (CPG2)Cleavage of a carbamoyl-L-glutamic acid group to release the active cytotoxic drug. acs.orgGene-Directed Enzyme Prodrug Therapy (GDEPT) for targeted cancer treatment. acs.orgDespite structural similarities to the aniline series, the phenol-based prodrugs were found to be ineffective in the GDEPT model. acs.org

    Role in Modulating Biological Activity through Fluorination

    Building Block for Advanced Materials and Polymers

    The unique chemical handles of this compound also make it a valuable monomer or functionalizing agent in materials science for creating high-performance polymers with specific properties.

    The hydroxyl group of this compound can be used as a nucleophile to incorporate the molecule into a polymer chain. A documented example involves the synthesis of methyl-4-(4-amino-3,5-difluorophenoxy)butanoate. ethz.ch In this synthesis, this compound is reacted with methyl 4-bromobutyrate in the presence of a base. ethz.ch

    The resulting product, which now has a terminal ester group, can be further modified. For instance, the amino group can be converted into a reactive aryl azide (B81097). This bifunctional linker can then be incorporated into a polymer backbone, such as polyvinylpyrrolidone (B124986) (PVP), to create a functional polymer. ethz.ch Such polymers can be used as adhesion promoters, covalently attaching polymeric films to various substrates. ethz.ch The incorporation of the difluorophenol moiety can enhance the thermal stability and chemical resistance of the resulting polymer.

    The development of materials that respond to external stimuli like light is a key area of materials science. Derivatives of this compound have been instrumental in creating such materials.

    Following the synthesis described above, the amino group of the methyl-4-(4-amino-3,5-difluorophenoxy)butanoate intermediate can be converted into an aryl azide. ethz.ch Aryl azides are photo- and thermo-responsive functional groups. Upon exposure to UV light or heat, they release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a nearby substrate, including those with unreactive C-H bonds. ethz.ch

    Researchers have demonstrated that the activation temperature of these aryl azides can be tuned by the substituents on the aromatic ring. ethz.ch The p-phenoxy azide with two ortho-fluorine atoms (derived from this compound) was found to be the most reactive, forming a nitrene at a relatively mild temperature of around 70 °C. ethz.ch This allows for the gentle functionalization of surfaces with polymers under conditions that won't damage sensitive substrates, making it a versatile tool for creating biocompatible coatings for medical devices. ethz.ch

    Precursor CompoundIntermediate DerivativeFunctional GroupActivation MethodApplication
    This compoundMethyl-4-(4-amino-3,5-difluorophenoxy)butanoateAryl AzideHeat (~70 °C) or UV light ethz.chCovalent attachment of polymer films (e.g., PVP) to substrates for use as adhesion promoters and surface modifiers. ethz.ch

    Applications in Surface Modification and Coating Technologies

    The unique structure of this compound makes it a valuable precursor in the development of advanced materials for surface modification. It serves as a key starting material in the synthesis of low-temperature activatable adhesion promoters, which are crucial for modifying polymer surfaces without causing thermal damage. nih.gov

    Researchers have utilized this compound to synthesize difluorophenyl azide (DFPxA) based adhesion promoters. nih.gov These molecules are designed for covalent binding to polymer films. The process involves the decomposition of an azide group to form a highly reactive nitrene, which can then insert into C-H bonds on a polymer surface, creating a strong covalent link. nih.gov The presence of fluorine atoms on the phenyl ring is critical, as it lowers the thermal decomposition temperature of the azide. nih.gov Promoters derived from this compound have been shown to activate and bind effectively to polymer films at temperatures around 70 °C. nih.gov This represents a significant advantage over traditional unsubstituted phenylazides, which require activation temperatures above 140 °C. nih.gov This lower activation temperature enables the surface modification of materials with low glass transition temperatures or melting points, such as certain microfluidic chips and medical catheters, where higher temperatures would be destructive. nih.gov

    Table 1: Comparison of Aryl Azide Activation Temperatures for Surface Modification

    Adhesion Promoter Type Activation Temperature (°C) Significance Source
    Unsubstituted Phenylazide > 140 Standard for older technologies; unsuitable for heat-sensitive substrates. nih.gov
    Perfluorinated Phenylazide > 130 High thermal stability, but still requires high activation temperatures. nih.gov
    DFPxA (from this compound) ~ 70 Enables modification of low melting point polymers and heat-sensitive devices. nih.gov

    Role in Agrochemical and Specialty Chemical Synthesis

    This compound is a significant intermediate in the synthesis of complex organic molecules for the agrochemical and specialty chemical industries. cymitquimica.comgoogle.com Its utility stems from the specific arrangement of its functional groups: a nucleophilic amino group, an acidic hydroxyl group, and two electron-withdrawing fluorine atoms. This configuration provides multiple reactive sites for building larger, more complex molecules. cymitquimica.com

    The incorporation of fluorine atoms is a well-established strategy in the design of modern agrochemicals. Fluorine can enhance crucial properties such as metabolic stability and lipophilicity, which influences the molecule's transport and penetration capabilities within the target organism. cymitquimica.com Therefore, this compound serves as a valuable fluorinated building block for creating new active ingredients. cymitquimica.com Patents and academic literature describe processes for preparing this and other halogenated 4-aminophenols specifically for the purpose of synthesizing active ingredients for pharmaceutical and agrochemical applications. google.comulisboa.pt It is often used as an intermediate in the preparation of various aniline derivatives. chemicalbook.com While related compounds like 3,5-difluorophenol (B1294556) are used to create fungicides, dyes, and plastics, the amino-substituted version is particularly prized as a precursor for biologically active compounds. chemicalbook.inchemimpex.com

    Table 2: Attributes of this compound in Synthesis

    Feature Contribution to Synthesis Application Area Source
    Fluorine Atoms Enhance lipophilicity and metabolic stability in final products. Agrochemicals, Pharmaceuticals cymitquimica.com
    Amino Group Provides a reactive site for forming amides, imines, and other nitrogen-containing linkages. Specialty Chemicals chemicalbook.com
    Hydroxyl Group Allows for the formation of ethers and esters, enabling further functionalization. Agrochemicals google.com
    Aromatic Ring Serves as a stable, rigid scaffold for constructing complex molecular architectures. Specialty Chemicals cymitquimica.com

    Derivatization for Analytical and Sensing Applications

    In analytical chemistry, derivatization is a key technique used to modify an analyte to improve its suitability for separation and detection. ddtjournal.com The functional groups of this compound—the primary amine (-NH2) and the phenolic hydroxyl (-OH)—make it an ideal candidate for derivatization. cymitquimica.com These reactions aim to enhance properties such as chromatographic behavior, ionization efficiency in mass spectrometry, or to introduce a chromophore or fluorophore for spectroscopic detection. ddtjournal.comshimadzu.com

    For gas chromatography (GC), the polar and non-volatile nature of the amino and hydroxyl groups would typically require derivatization to form more volatile esters or ethers to allow for analysis. researchgate.net For liquid chromatography (LC), derivatization can be employed to improve retention characteristics or, more commonly, to enhance detectability. nih.gov The presence of both a primary amine and a hydroxyl group allows for selective or dual derivatization, providing flexibility in developing analytical methods.

    Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical tool. ddtjournal.com However, neutral compounds like phenols often require derivatization to improve their ionization efficiency, which is crucial for achieving high sensitivity. ddtjournal.com The primary amine and hydroxyl groups of this compound are prime targets for derivatization reagents designed to introduce a permanently charged or easily ionizable tag. ddtjournal.commdpi.com

    This modification significantly enhances the analyte's response in the mass spectrometer, leading to lower detection limits. nih.gov Reagents can be chosen to react specifically with either the primary amine or the hydroxyl group. For example, reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to target primary amines, attaching a bulky, easily ionizable group to the molecule. nih.govjascoinc.com This strategy is a cornerstone of quantitative bioanalysis. mdpi.com The resulting derivatives often produce specific, predictable fragment ions upon collision-induced dissociation (CID), which is highly advantageous for developing sensitive and selective detection methods using multiple reaction monitoring (MRM). ddtjournal.com

    Table 3: Potential Derivatization Strategies for this compound in MS

    Derivatization Reagent Target Functional Group Purpose in MS Analysis Source
    Dansyl Chloride (DNS) Primary Amine (-NH2) Introduces a readily ionizable tag to enhance signal intensity. nih.gov
    9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary Amine (-NH2) Attaches a fluorescent tag that also improves ionization. jascoinc.com
    Diazomethane Phenolic Hydroxyl (-OH) Forms a methyl ether, increasing volatility for GC-MS.
    Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Phenolic Hydroxyl (-OH), Primary Amine (-NH2) Replaces acidic protons with non-polar TMS groups, improving GC performance. researchgate.net

    The development of fluorescent probes and sensors is a major field in analytical and biomedical science. mdpi.com These tools allow for the highly sensitive and selective detection of specific analytes. The core of a fluorescent probe is typically an aromatic structure that can be chemically modified to modulate its fluorescent properties in response to a target.

    While direct applications of this compound as a fluorescent probe are not widely reported in existing literature, its chemical structure presents a viable scaffold for such development. The phenol ring substituted with electron-donating amino and hydroxyl groups forms a potential fluorophore backbone. researchgate.net The reactivity of the amino and hydroxyl functions allows for the covalent attachment of other molecular components to create a complete sensor system. For instance, a receptor unit designed to bind a specific ion or molecule could be attached, where the binding event causes a change in the fluorescence of the this compound core through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Although this remains a potential application, the fundamental properties of the compound make it a plausible candidate for future research in the design of novel fluorescent sensors.

    Future Directions and Emerging Research Avenues

    Exploration of Novel Synthetic Pathways and Sustainable Synthesis

    Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 4-amino-3,5-difluorophenol and related structures. While traditional multi-step syntheses exist, emerging trends point towards the use of continuous flow microchannel reactors and novel catalytic systems. google.com For instance, photoredox catalysis is a promising strategy for the divergent synthesis of various fluorinated compounds by simply adjusting reaction parameters like solvent and gas pressure, which enhances synthetic efficiency and reduces costs. acs.org

    The development of sustainable synthetic methods is also a critical future direction. This includes exploring enzymatic synthesis routes, as demonstrated by the use of tyrosine phenol-lyase for the synthesis of 3,5-difluorotyrosine (B1604624) from 2,6-difluorophenol. nih.gov Additionally, there is a push to design agrochemicals that are less reliant on fluorinated substituents due to emerging regulatory trends, which will drive innovation in creating robust, predictive models to understand how these groups can be substituted without losing bioactivity. shootsbysyngenta.com Research into deoxyfluorination of phenols using new reagents presents another avenue, although challenges like the generation of stoichiometric waste need to be addressed. nih.gov

    Advanced Mechanistic Studies and Reaction Discovery

    A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and discovering new transformations. Future studies will likely employ advanced spectroscopic techniques and computational modeling to elucidate the role of the fluorine atoms and the amino group in directing reactivity. For example, understanding the mechanism of photolysis of fluorinated phenols is important for predicting the formation of new fluorinated byproducts in the environment. acs.org

    The exploration of divergent synthesis using photoredox catalysis allows for the generation of multiple fluorine-containing products from a common set of starting materials by carefully tuning reaction parameters. acs.org This approach not only improves synthetic efficiency but also broadens the accessible chemical space for fluorinated molecules. acs.org Mechanistic studies on the inactivation of enzymes by fluorinated compounds, such as the investigation of human ornithine aminotransferase by fluorinated analogues, can provide insights for the rational design of potent and selective inhibitors. nih.gov

    Development of New Computational Models and Predictive Tools

    Computational chemistry is becoming an indispensable tool in chemical research, and its application to this compound and its derivatives is expected to grow. Density Functional Theory (DFT) can be used to predict transition states, reaction barriers, and the influence of solvents on reaction efficiency. For instance, computational methods are being used to predict 19F NMR spectra for fluorinated compounds with high accuracy, which is a practical step for product identification and detection in degradation studies. nih.gov

    The development of machine learning models to predict the biological activity of fluorinated compounds is another promising area. mdpi.com These models can help in the "smart guided search" for new potential drug leads by correlating structural features with biological outcomes. mdpi.com Furthermore, computational screening methods, like the artificial force induced reaction (AFIR) method, are being used to discover entirely new reactions, which could lead to novel ways of synthesizing compounds like this compound and its derivatives. hokudai.ac.jp

    Expanding Applications in Biomedical and Materials Science

    The unique properties conferred by fluorine atoms make this compound a valuable building block for new materials and bioactive molecules. researchgate.net In biomedical science, the introduction of fluorine into drug candidates can enhance metabolic stability, membrane permeation, and binding affinity. tandfonline.com For example, fluorinated compounds are being investigated as inhibitors for enzymes like GABA-AT for the development of novel anticonvulsant drugs. tandfonline.com The compound and its derivatives could be explored for their potential as antimicrobial agents or as intermediates in the synthesis of pharmaceuticals.

    In materials science, this compound can be used as a precursor for fluorinated intermediates in the synthesis of liquid crystals, dyes, plastics, and rubber additives. google.com The ability to incorporate fluorine into proteins may also lead to the creation of biological molecules with novel and useful properties. researchgate.net

    Collaborative and Interdisciplinary Research Opportunities

    The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. Chemists, biologists, computational scientists, and materials scientists will need to work together to fully realize the potential of this compound. For example, the development of new drugs will require collaboration between synthetic chemists to create new molecules, biologists to test their activity, and computational scientists to model their interactions with biological targets. nih.govmdpi.com Similarly, the creation of new materials will involve partnerships between materials scientists and chemists to design and synthesize polymers and other materials with desired properties. google.com The drive for sustainable chemical processes also opens up opportunities for collaboration with engineers to develop and scale up new synthetic technologies. google.com

    Q & A

    Q. What are the optimal synthetic routes for 4-Amino-3,5-difluorophenol, and how can purity be ensured?

    The synthesis of this compound typically involves diazotization and azide formation. A validated protocol involves dissolving the precursor in trifluoroacetic acid, cooling in an ice bath, and adding sodium nitrite and sodium azide sequentially. After stirring, the product is extracted with ethyl acetate, washed, dried, and purified via column chromatography (silica gel; hexane/ethyl acetate 3:1). Purity (>98%) is confirmed by HPLC and NMR. Critical steps include strict temperature control during nitrite addition to avoid side reactions and immediate purification to prevent degradation .

    Q. How should this compound be stored to maintain stability?

    The compound is light-sensitive and thermally unstable. Storage recommendations include:

    • Temperature : Below −10°C in airtight, amber vials.
    • Solvent : Dissolve in anhydrous ethyl acetate or acetonitrile to minimize hydrolysis.
    • Handling : Use nitrogen atmosphere during aliquoting to prevent oxidation. Degradation can be monitored via TLC (Rf = 0.4 in hexane/ethyl acetate) or UV-Vis spectroscopy (λmax = 280 nm) .

    Q. What spectroscopic methods are most effective for characterizing this compound?

    • NMR : ¹⁹F NMR (δ −120 to −125 ppm for ortho-F; δ −135 to −140 ppm for para-F) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) confirm substitution patterns.
    • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹).
    • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 160.03) and HRMS validate molecular weight. Cross-reference with computational data (PubChem CID: 16373399) ensures accuracy .

    Advanced Research Questions

    Q. How can this compound be used to design enzyme inhibitors targeting salicylate-dependent pathways?

    The compound’s fluorophenol scaffold mimics salicylic acid, making it a candidate for competitive inhibition. Experimental design steps:

    Docking Studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2).

    Kinetic Assays : Measure IC₅₀ via fluorometric assays (e.g., COX-2 inhibition kit).

    Structure-Activity Relationship (SAR) : Modify substituents (e.g., adding methyl groups) and compare inhibition potency.

    Crystallography : Co-crystallize with target enzymes to resolve binding modes (PDB deposition recommended) .

    Q. What strategies resolve contradictions in spectral data for fluorinated aromatic amines like this compound?

    Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Mitigation approaches:

    • Variable Temperature NMR : Identify tautomeric shifts (e.g., enol-keto equilibrium).
    • Solvent Screening : Compare DMSO-d₆ (H-bonding solvent) vs. CDCl₃ (non-polar) to isolate solvent-induced peak splitting.
    • Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (B3LYP/6-311+G* basis set) .

    Q. How can this compound serve as a precursor for radiopharmaceuticals?

    The amine group enables conjugation with radionuclides (e.g., ¹⁸F for PET imaging):

    Radiolabeling : React with [¹⁸F]fluoride via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C, 10 min).

    Purification : Use C18 solid-phase extraction to isolate the radiolabeled product.

    In Vivo Testing : Assess biodistribution in murine models using gamma counters. Report molar activity (MBq/μmol) and radiochemical purity (>95%) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.